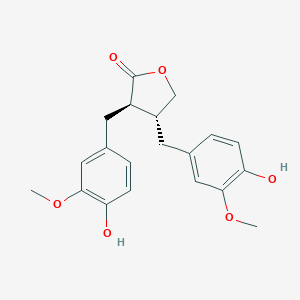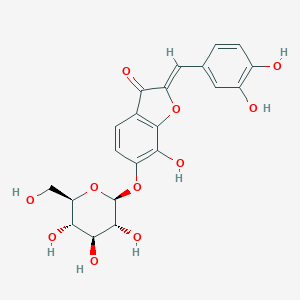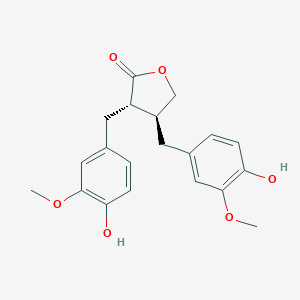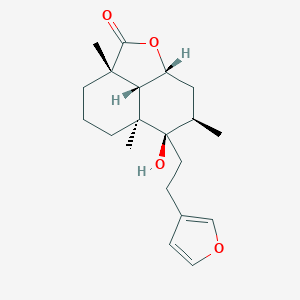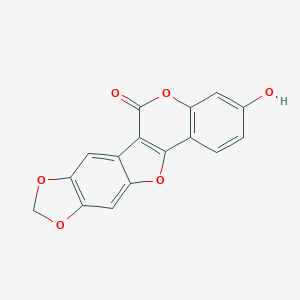
6-Methoxyflavone
Descripción general
Descripción
6-Methoxyflavone, also known as 6-MF, is a flavone molecule that has been studied for its potential therapeutic benefits. It is a naturally occurring compound found in several plant species, including Fagopyrum esculentum, which is commonly known as buckwheat. 6-Methoxyflavone is a small, lipophilic molecule that is easily absorbed into the bloodstream, making it an attractive candidate for therapeutic applications. In recent years, 6-Methoxyflavone has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-oxidant agent. Additionally, its ability to modulate the activity of various enzymes and receptors has made it a promising candidate for therapeutic applications.
Aplicaciones Científicas De Investigación
Anticancer Properties
- Mechanism of Action : 6-Methoxyflavone has been investigated for its anticancer effects, particularly in cervical cancer. Researchers found that it induces S-phase arrest in HeLa cells through the CCNA2/CDK2/p21CIP1 signaling pathway . Here’s a brief overview:
Anti-Inflammatory Effects
- 6-Methoxyflavone exhibits broad anti-inflammatory properties . Further studies have explored its potential in modulating inflammatory pathways.
Enhancing Oral Bioavailability
- The low water solubility of 6-Methoxyflavone limits its clinical application. Researchers have investigated lymphatic uptake as a promising strategy to enhance its oral bioavailability .
Alleviating Cisplatin-Induced Adverse Effects
Mecanismo De Acción
Target of Action
The primary targets of 6-Methoxyflavone are Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2) . These proteins play a crucial role in cell cycle progression, particularly in the transition from the G1 phase to the S phase .
Mode of Action
6-Methoxyflavone interacts with its targets, CCNA2 and CDK2, by inhibiting their activity . This interaction results in the arrest of the cell cycle in the S-phase . Molecular docking and noncovalent interaction analyses have shown that 6-Methoxyflavone has the strongest affinity toward, inhibitory effect on, and noncovalent interactions with CDK2 .
Biochemical Pathways
The compound affects the CCNA2/CDK2/cyclin-dependent kinase inhibitor 1A (p21CIP1) pathway . High mRNA expression of CCNA2 and CDK2 stimulates cell cycle progression in cervical cancer . 6-Methoxyflavone inhibits this progression, leading to S-phase arrest via the CCNA2/CDK2/p21CIP1 pathway .
Pharmacokinetics
The low aqueous solubility of 6-Methoxyflavone results in its low plasma level after oral administration, which limits its clinical application . The use of solid lipid nanoparticles (sln) and nanostructured lipid carrier (nlc) significantly improves the lymphatic uptake of 6-methoxyflavone , enhancing its oral bioavailability .
Result of Action
The molecular and cellular effects of 6-Methoxyflavone’s action include the inhibition of HeLa cell proliferation and the induction of S-phase arrest . It also induces apoptosis in HeLa cells through the PERK/EIF2α/ATF4/CHOP pathway .
Action Environment
The therapeutic effects of 6-Methoxyflavone can be influenced by environmental factors. For instance, its poor water solubility limits its bioavailability . Encapsulation of 6-methoxyflavone in lipid nanoparticles can enhance its cellular uptake in caco-2 cells , improving its efficacy.
Propiedades
IUPAC Name |
6-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQLSABETMKIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181459 | |
| Record name | 6-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyflavone | |
CAS RN |
26964-24-9 | |
| Record name | 6-Methoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAX7R06N2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 6-methoxyflavone exhibits its anticancer activity primarily by targeting cyclin-dependent kinase 2 (CDK2). [, ] It binds with high affinity to CDK2, inhibiting its kinase activity. [] This inhibition disrupts the CCNA2/CDK2/p21CIP1 signaling pathway, leading to S-phase cell cycle arrest and inhibiting the proliferation of HeLa cells. [] Additionally, 6-methoxyflavone has been shown to interact with the PERK/EIF2α/ATF4/CHOP pathway, inducing apoptosis in HeLa cells. []
ANone: While the provided abstracts do not contain comprehensive spectroscopic data, they do indicate the following:
ANone: The provided abstracts do not offer specific details on the material compatibility and stability of 6-methoxyflavone under various conditions. Further research is required to explore this aspect.
ANone: The provided abstracts primarily focus on the biological activity and mechanisms of action of 6-methoxyflavone. They do not provide information regarding any intrinsic catalytic properties or applications of the compound.
A: Yes, molecular docking and non-covalent interaction analyses were performed to investigate the interaction between 6-methoxyflavone and CDK2. [] These studies revealed that 6-methoxyflavone exhibits a strong affinity for CDK2 and exerts an inhibitory effect. [] The combination of CDK2 and CCNA2 was found to enhance these effects. []
A: The presence of the 6-methoxy group appears crucial for the anti-inflammatory activity of 6-methoxyflavone. [] Studies comparing various hydroxylated flavones revealed that 6-hydroxyflavone and its derivatives, particularly 6-methoxyflavone, exhibited potent anti-inflammatory effects in kidney mesangial cells. [] Methylation of the 6-hydroxyl group enhanced the potency, as demonstrated by the significantly lower IC50 value of 6-methoxyflavone (192 nM) compared to 6-hydroxyflavone (2.0 μM). [] This suggests that the 6-methoxy group contributes favorably to the binding affinity and/or interactions with its molecular target.
ANone: While the provided abstracts do not offer a comprehensive historical overview, they highlight the growing interest in 6-methoxyflavone and related compounds as potential therapeutic agents:
- Early studies: Focused on the synthesis and structural characterization of 6-methoxyflavone and its derivatives. [, ]
- Recent research: Shifted towards investigating the biological activities of 6-methoxyflavone, revealing its anti-inflammatory, [] anti-cancer, [, ] and neuroprotective properties. []
ANone: The research on 6-methoxyflavone demonstrates clear cross-disciplinary applications and synergies, primarily spanning:
- Chemistry: Synthesis, isolation, and structural elucidation of 6-methoxyflavone from natural sources and through chemical synthesis. [, , , , , , , , , , , , , , , , ]
- Biology: Investigation of the compound's biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. [, , , , ]
- Pharmacology: Exploration of its potential as a therapeutic agent, focusing on understanding its mechanism of action, efficacy in cellular and animal models, and potential for drug development. [, , , ]
- Pharmacognosy: Identification and isolation of 6-methoxyflavone from various plant sources, emphasizing its natural occurrence and potential applications in traditional medicine. [, , , , , ]
- Biochemistry: Elucidation of the molecular mechanisms underlying the biological activities of 6-methoxyflavone, including its interactions with specific proteins and signaling pathways. [, ]
- Nanotechnology: Exploration of nanoformulations for improving the delivery and efficacy of 6-methoxyflavone. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












